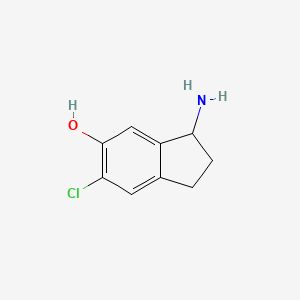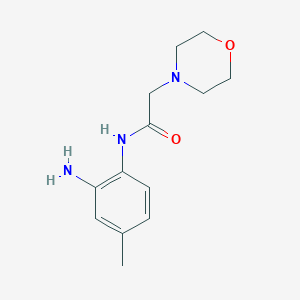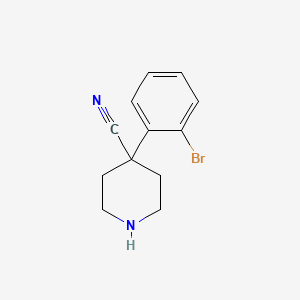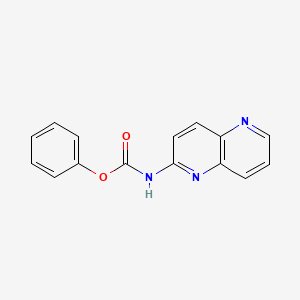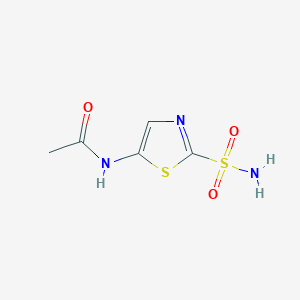
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of aminothiazoles.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is similar to other thiazole derivatives, such as N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and various thiazole-based drugs. its unique structural features and biological activities set it apart from these compounds. The presence of the sulfamoyl group and the specific substitution pattern contribute to its distinct properties.
List of Similar Compounds
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Thiazole-based drugs
Other thiazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C5H7N3O3S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-4-2-7-5(12-4)13(6,10)11/h2H,1H3,(H,8,9)(H2,6,10,11) |
InChI 键 |
CEGJNUDFPDAUCC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN=C(S1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
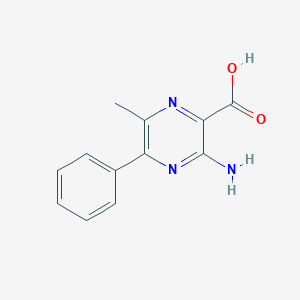
![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)
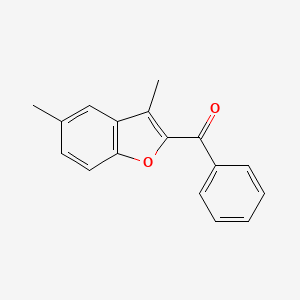
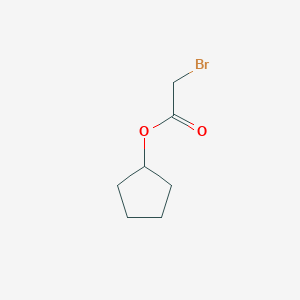
![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

